molecular formula C9H11NO3 B12420609 DL-Tyrosine-d2

DL-Tyrosine-d2

Cat. No.: B12420609
M. Wt: 183.20 g/mol
InChI Key: OUYCCCASQSFEME-BFWBPSQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Tyrosine-d2 is a deuterium-labeled form of DL-Tyrosine, an aromatic nonessential amino acid synthesized from the essential amino acid phenylalanine. This compound is a precursor for several important neurotransmitters, including epinephrine, norepinephrine, and dopamine . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Tyrosine-d2 can be synthesized using a chemical-enzyme method. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high yield and optical purity. The chemical-enzyme method mentioned above is suitable for large-scale production due to its high yield and simplicity .

Chemical Reactions Analysis

Types of Reactions

DL-Tyrosine-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions include various quinones, alcohols, amines, and substituted tyrosine derivatives .

Scientific Research Applications

DL-Tyrosine-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tyrosine metabolism.

    Biology: Helps in studying the biosynthesis of neurotransmitters and their role in various biological processes.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Employed in the production of labeled compounds for research and development purposes .

Mechanism of Action

DL-Tyrosine-d2 exerts its effects primarily through its role as a precursor for neurotransmitters. The mechanism involves the following steps:

    Uptake: this compound is taken up by neurons through a sodium-dependent mechanism.

    Conversion: It is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis.

    Decarboxylation: L-DOPA is then decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.

    Storage and Release: Dopamine is stored in vesicles and released upon neuronal activation

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The L-isomer of tyrosine, commonly found in proteins.

    D-Tyrosine: The D-isomer of tyrosine, not commonly found in proteins but has unique biological roles.

    DL-Tyrosine: A racemic mixture of D- and L-tyrosine.

Uniqueness

DL-Tyrosine-d2 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the pharmacokinetics of drugs. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2

InChI Key

OUYCCCASQSFEME-BFWBPSQCSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.